molecular formula C12H14N2S B13286870 4-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline

4-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline

Cat. No.: B13286870
M. Wt: 218.32 g/mol
InChI Key: GQPNISYZBHLZHN-UHFFFAOYSA-N
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Description

4-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities and are found in various natural products and synthetic drugs .

Preparation Methods

The synthesis of 4-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline typically involves the reaction of 4-methyl-1,3-thiazole-5-carbaldehyde with 4-methylaniline in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline can undergo various chemical reactions, including:

Scientific Research Applications

4-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

4-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline can be compared with other thiazole derivatives, such as:

These compounds share the thiazole ring but differ in their specific substituents and biological activities, highlighting the unique properties of this compound.

Biological Activity

4-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline is a compound with potential biological activities, particularly in the fields of anticancer and anticonvulsant research. This article reviews the current understanding of its biological activity, supported by diverse research findings and data.

Chemical Structure

The compound can be described by its chemical formula C12H14N2SC_{12}H_{14}N_{2}S. It features a thiazole ring, which is known for its biological significance, particularly in medicinal chemistry.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound.

Case Study: Antitumor Effects

In vitro studies on various cancer cell lines have demonstrated that compounds containing thiazole moieties exhibit significant cytotoxicity. For instance:

  • Cell Lines Tested : HepG2 (hepatocellular carcinoma), A549 (lung adenocarcinoma).
  • Methodology : MTT assay was utilized to assess cell viability.
  • Findings : The presence of electron-donating groups such as methyl on the phenyl ring significantly enhances cytotoxic activity. The most promising derivatives showed IC50 values in the range of 1.61 to 1.98 µg/mL against HepG2 cells, indicating potent antitumor activity .
CompoundIC50 (µg/mL)Cell Line
This compound1.61 - 1.98HepG2
Other Thiazole Derivatives<10Various

Anticonvulsant Activity

The anticonvulsant properties of thiazole derivatives have also been explored extensively.

Case Study: Anticonvulsant Efficacy

A study evaluated the anticonvulsant effects using the maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models:

  • Results : Several thiazole analogues exhibited significant anticonvulsant activity with median effective doses lower than standard treatments like ethosuximide.
  • Key Findings : The structure–activity relationship (SAR) indicated that para-substituted phenyl groups on thiazole rings are crucial for enhancing anticonvulsant efficacy .
CompoundMedian Effective Dose (mg/kg)Model Used
Compound A<20MES
Compound B<30PTZ

The biological activity of this compound is thought to be associated with its ability to interact with specific biological targets:

  • Inhibition of Enzymes : It may inhibit enzymes involved in cancer cell proliferation.
  • Modulation of Ion Channels : Its anticonvulsant effects could result from modulating ion channels in neuronal cells.

Structure–Activity Relationship (SAR)

Research has shown that modifications to the thiazole and aniline components can significantly impact biological activity:

  • Electron-Withdrawing Groups : Enhance anticancer properties.
  • Substituents on Phenyl Rings : Influence both anticancer and anticonvulsant activities.

Properties

Molecular Formula

C12H14N2S

Molecular Weight

218.32 g/mol

IUPAC Name

4-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline

InChI

InChI=1S/C12H14N2S/c1-9-3-5-11(6-4-9)13-7-12-10(2)14-8-15-12/h3-6,8,13H,7H2,1-2H3

InChI Key

GQPNISYZBHLZHN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NCC2=C(N=CS2)C

Origin of Product

United States

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